molecular formula C13H21NO B15275345 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol

2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol

Cat. No.: B15275345
M. Wt: 207.31 g/mol
InChI Key: WLLOLCNXYDAOCG-UHFFFAOYSA-N
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Description

2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a phenylethanol group attached to an amino group, which is further substituted with a 3-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol typically involves the reaction of 2-phenylethanol with 3-methylbutan-2-amine under appropriate conditions. One common method involves the use of a catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of 2-phenylethanol is replaced by the amino group of 3-methylbutan-2-amine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol is unique due to the combination of its phenylethanol and 3-methylbutan-2-yl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(3-methylbutan-2-ylamino)-2-phenylethanol

InChI

InChI=1S/C13H21NO/c1-10(2)11(3)14-13(9-15)12-7-5-4-6-8-12/h4-8,10-11,13-15H,9H2,1-3H3

InChI Key

WLLOLCNXYDAOCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(CO)C1=CC=CC=C1

Origin of Product

United States

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